molecular formula C4H5Cl3Si B8582998 2-Trichlorosilyl-1,3-butadiene CAS No. 93830-51-4

2-Trichlorosilyl-1,3-butadiene

Cat. No. B8582998
CAS RN: 93830-51-4
M. Wt: 187.52 g/mol
InChI Key: DEMRFFKCHVQCFJ-UHFFFAOYSA-N
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Patent
US04677216

Procedure details

A mixture of 8.7 g (46 mmols of crude product) of 2-(trichloro)silyl-1,3-butadiene and 10 ml of THF was cooled down to -10° C., into which was gently dropped a mixture of 8.3 ml (46×31.5 mmols) of CH3OH and 28.9 ml (46×3×1.5 mmols) of (C2H5)3N while agitating. Thereafter, the mixture was agitated at room temperature for further 30 minutes, followed by adding 30 ml of (C2H5)2O. The resulting (C2H5)3N.HCl was removed by filtration and the solvent was distilled off under reduced pressure, followed by vacuum distillation to obtain 6.1 g of 2-(trimethoxy)silyl-1,3-butadiene. Yield: 75%.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
28.9 mL
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Si:2](Cl)(Cl)[C:3]([CH:5]=[CH2:6])=[CH2:4].C1[CH2:13][O:12]CC1.[CH3:14][OH:15].CC[O:18][CH2:19]C>N(CC)(CC)CC>[CH3:14][O:15][Si:2]([O:12][CH3:13])([O:18][CH3:19])[C:3]([CH:5]=[CH2:6])=[CH2:4]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
Cl[Si](C(=C)C=C)(Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
8.3 mL
Type
reactant
Smiles
CO
Name
Quantity
28.9 mL
Type
catalyst
Smiles
N(CC)(CC)CC
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gently dropped
STIRRING
Type
STIRRING
Details
Thereafter, the mixture was agitated at room temperature for further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting (C2H5)3N.HCl was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CO[Si](C(=C)C=C)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.